Chloromethylphosphonic dichloride

Beschreibung

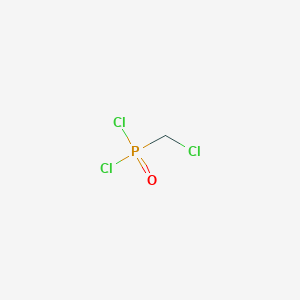

Structure

3D Structure

Eigenschaften

IUPAC Name |

chloro(dichlorophosphoryl)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2Cl3OP/c2-1-6(3,4)5/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZXSSJIKXCFPDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(P(=O)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2Cl3OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062093 | |

| Record name | (Chloromethyl)phosphonic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1983-26-2 | |

| Record name | P-(Chloromethyl)phosphonic dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1983-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Chloromethyl)phosphonic dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001983262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic dichloride, (chloromethyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic dichloride, P-(chloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Chloromethyl)phosphonic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (chloromethyl)phosphonic dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (CHLOROMETHYL)PHOSPHONIC DICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RB7X738UM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chloromethylphosphonic dichloride CAS number 1983-26-2 properties

An In-Depth Technical Guide to Chloromethylphosphonic Dichloride (CAS 1983-26-2)

Introduction and Overview

This compound, with CAS number 1983-26-2, is a highly reactive organophosphorus compound.[1] Characterized as a colorless to pale yellow liquid, it serves as a potent electrophile due to the presence of a phosphorus atom bonded to a chloromethyl group and two chlorine atoms.[1] Its unique structure makes it a valuable, albeit hazardous, intermediate in various chemical syntheses. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, focusing on its core properties, reactivity, applications, and critical safety protocols.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are crucial for its handling, application, and analysis. It is a dense liquid that is highly sensitive to moisture.[2][3]

Identification and General Properties

The compound is identified by several key numbers and formulas that are standard across chemical databases.

| Identifier | Value | Source |

| CAS Number | 1983-26-2 | [1][3][4] |

| EC Number | 217-848-4 | [3] |

| Molecular Formula | CH₂Cl₃OP | [1][4] |

| Linear Formula | ClCH₂P(O)Cl₂ | [3] |

| Molecular Weight | 167.36 g/mol | [3][4] |

| InChI Key | FZXSSJIKXCFPDP-UHFFFAOYSA-N | [1][3] |

| SMILES | O=P(CCl)(Cl)Cl | [4] |

Physical Properties

Key physical constants are essential for designing experimental setups and purification procedures.

| Property | Value | Source |

| Appearance | Colorless to pale yellow clear liquid | [1][2] |

| Boiling Point | 78-82 °C at 10-13 hPa (mmHg) | [2][3] |

| Density | 1.638 g/mL at 25 °C | [2][3] |

| Refractive Index | n20/D 1.497 | [3] |

| Flash Point | >110 °C (>230 °F) | [2] |

Molecular Structure

The structure of this compound is central to its reactivity. The phosphorus atom is tetrahedral, bonded to an oxygen, a chloromethyl carbon, and two chlorine atoms.

Caption: Generalized nucleophilic substitution at the phosphorus center.

Synthesis and Manufacturing Considerations

While specific, large-scale industrial synthesis procedures are often proprietary, the preparation of phosphonic dichlorides generally involves the chlorination of corresponding phosphonates or oxidation of dichlorophosphines. For instance, the related compound methylphosphonyl dichloride can be synthesized by oxidizing methyldichlorophosphine with sulfuryl chloride or by chlorinating dimethyl methylphosphonate with thionyl chloride. [5][6]A procedure for preparing this compound from available raw materials has been developed, suggesting its accessibility for both laboratory and industrial use. [7]

Applications in Research and Drug Development

This compound is primarily used as a versatile intermediate in organic and medicinal chemistry. [1]Its ability to introduce the chloromethylphosphonate moiety is key to its utility.

-

Pharmaceutical Intermediates: It is a known reagent in the synthesis of ganciclovir derivatives that exhibit immunomodulatory activity, highlighting its importance in drug discovery. [][]* Organic Synthesis: It serves as a building block for creating a wide range of organophosphorus compounds, including pesticides, flame retardants, and complex ligands. [1]The reactivity of the P-Cl bonds allows for straightforward derivatization.

Safety, Handling, and Emergency Protocols

DANGER: this compound is a corrosive and hazardous substance that requires stringent safety measures.

Hazard Identification

The compound is classified with severe hazard warnings.

| Hazard Type | GHS Code | Description | Source |

| Skin Corrosion | H314 | Causes severe skin burns and eye damage. | [3][10][11] |

| Eye Damage | H314 | Causes serious eye damage. | [2][10] |

| Respiratory Irritation | H335 | May cause respiratory irritation. | [3][10][11] |

| Water Reactivity | EUH014 | Reacts violently with water. | [3] |

Recommended Handling and Storage Protocol

Adherence to a strict protocol is mandatory to ensure personnel safety and material integrity.

-

Engineering Controls: Always handle this substance inside a certified chemical fume hood to control vapor exposure. Ensure an eyewash station and safety shower are immediately accessible. [12]2. Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use. [12] * Eye/Face Protection: Use a face shield and chemical safety goggles. [3][10] * Skin and Body Protection: Wear a corrosive-resistant lab coat or apron. [3][10] * Respiratory Protection: If vapors or aerosols are generated, use a full-face respirator with a suitable cartridge (e.g., type ABEK). [2][3]3. Handling: Keep the workplace dry and prevent any contact with water or moisture. [2]Avoid breathing vapors or mists. [2][10]Do not get in eyes, on skin, or on clothing. [12]4. Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive materials. [2][12][13]Store locked up. [10][13]

-

Emergency Procedures: Spill and First Aid

Immediate and correct response to an accident is critical.

Caption: Emergency workflow for a spill of this compound.

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. [2][12][10]* Skin Contact: Immediately take off all contaminated clothing. Rinse skin with copious amounts of water/shower for at least 15 minutes. Call a physician immediately. [2][12]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call an ophthalmologist. [2][10]* Ingestion: Do NOT induce vomiting due to the risk of perforation. Have the victim drink water (two glasses at most). Call a physician immediately. [2][12]

References

-

LookChem. (n.d.). This compound | 1983-26-2. Retrieved from LookChem. [Link]

-

Marinetti, A., & Savignac, P. (n.d.). DIETHYL (DICHLOROMETHYL)PHOSPHONATE. Organic Syntheses Procedure. [Link]

-

Wikipedia. (n.d.). Methylphosphonyl dichloride. Retrieved from Wikipedia. [Link]

-

CAS Common Chemistry. (n.d.). P-(Chloromethyl)phosphonic dichloride. Retrieved from CAS Common Chemistry. [Link]

-

PubChem. (n.d.). Phosphonic dichloride, P-(chloromethyl)-. Retrieved from PubChem. [Link]

-

SpectraBase. (n.d.). METHYLPHOSPHONIC-ACID-DICHLORIDE. Retrieved from SpectraBase. [Link]

- Google Patents. (1989). US4871486A - Process for making methylphosphonic dichloride.

-

NIST. (n.d.). Methylphosphonyl dichloride. NIST WebBook. [Link]

-

ResearchGate. (2007). Optimal conditions for preparing this compound. Retrieved from ResearchGate. [Link]

-

SpectraBase. (n.d.). METHYLPHOSPHONIC-ACID-DICHLORIDE - Optional[31P NMR] - Chemical Shifts. Retrieved from SpectraBase. [Link]

-

PECSA Analytical. (n.d.). Spectroscopy. Retrieved from PECSA Analytical. [Link]

Sources

- 1. CAS 1983-26-2: P-(Chloromethyl)phosphonic dichloride [cymitquimica.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound 97 1983-26-2 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. Methylphosphonyl dichloride - Wikipedia [en.wikipedia.org]

- 6. US4871486A - Process for making methylphosphonic dichloride - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 10. echemi.com [echemi.com]

- 11. Phosphonic dichloride, P-(chloromethyl)- | CH2Cl3OP | CID 74799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to Chloromethylphosphonic Dichloride: Properties, Synthesis, and Applications

Introduction

Chloromethylphosphonic dichloride (CMPD), with the CAS number 1983-26-2, is a highly reactive organophosphorus compound that serves as a critical intermediate in a variety of chemical syntheses.[1][2] Its structure, featuring a chloromethyl group and two reactive chlorine atoms attached to a phosphoryl center, makes it a potent electrophile and a valuable building block for the introduction of the phosphonomethyl moiety into organic molecules.[3] This guide provides a comprehensive overview of the physical and chemical properties of CMPD, a detailed experimental protocol for its synthesis, an analysis of its spectroscopic characteristics, and a discussion of its applications, particularly in the development of flame retardants and pharmaceuticals. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this versatile reagent.

Molecular Structure

The molecular structure of this compound is fundamental to understanding its reactivity. The phosphorus atom is central, bonded to an oxygen atom via a double bond, two chlorine atoms, and a chloromethyl group.

Caption: Chemical structure of this compound.

Physical Properties

This compound is a colorless to pale yellow, clear liquid under standard conditions.[3][4] It is characterized by a high density and is immiscible with water, with which it reacts vigorously. A summary of its key physical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 1983-26-2 | [5][6] |

| Molecular Formula | CH₂Cl₃OP | [5][7] |

| Molecular Weight | 167.36 g/mol | [5][6] |

| Appearance | Colorless, clear liquid | [4] |

| Boiling Point | 78 - 82 °C at 13 hPa (10 mmHg) | [4][8] |

| Density | 1.638 g/cm³ at 25 °C | [4][8] |

| Refractive Index (n20/D) | 1.497 | [8] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the electrophilic nature of the phosphorus atom and the reactivity of the P-Cl bonds.

Hydrolysis and Sensitivity to Moisture

CMPD is highly sensitive to moisture and hydrolyzes readily.[4] This reaction is vigorous and exothermic, producing chloromethylphosphonic acid and hydrochloric acid. This reactivity necessitates handling the compound under anhydrous conditions, typically under an inert atmosphere of nitrogen or argon.[1] The exclusion of moisture is a critical self-validating step in any protocol involving CMPD; the presence of HCl fumes or an unexpected exotherm is a clear indicator of contamination with water.

Caption: Hydrolysis of this compound.

Reactions with Nucleophiles and the Arbuzov Reaction

The phosphorus-chlorine bonds in CMPD are susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in organic synthesis. Alcohols, for instance, will displace the chloride ions to form the corresponding phosphonate esters. This reaction is a classic example of the Michaelis-Arbuzov reaction, a widely used method for the formation of phosphorus-carbon bonds.[9][10][11] The reaction proceeds via a phosphonium intermediate, followed by dealkylation of the phosphite ester.

The causality behind choosing specific reaction conditions, such as the use of a non-nucleophilic base, is to prevent unwanted side reactions and to drive the reaction to completion by scavenging the HCl byproduct. The progress of such reactions can be conveniently monitored by ³¹P NMR spectroscopy, observing the disappearance of the signal corresponding to CMPD and the appearance of a new signal for the phosphonate product.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of phosphorus trichloride with paraformaldehyde.[1][2] This procedure requires stringent anhydrous and inert atmosphere techniques due to the water-reactive nature of both the starting material and the product.

Core Directive: This protocol is designed as a self-validating system. Any deviation, such as the evolution of significant amounts of HCl gas or uncontrolled exotherms, indicates a breach in the anhydrous/inert conditions and necessitates immediate procedural review and corrective action.

Materials and Equipment:

-

Phosphorus trichloride (PCl₃), freshly distilled

-

Paraformaldehyde, dried under vacuum

-

A three-necked round-bottom flask, oven-dried

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Mechanical stirrer

-

Thermometer

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

-

Distillation apparatus

Step-by-Step Methodology:

-

System Preparation: Assemble the three-necked flask with the mechanical stirrer, reflux condenser, and a gas inlet adapter. Flame-dry the entire apparatus under a stream of inert gas to ensure all surfaces are free of moisture. Allow the apparatus to cool to room temperature under the inert atmosphere.

-

Reagent Charging: Under a positive pressure of inert gas, charge the flask with freshly distilled phosphorus trichloride. Begin stirring and cool the flask in an ice bath.

-

Addition of Paraformaldehyde: Add the dried paraformaldehyde to the cooled, stirring phosphorus trichloride in small portions. The addition should be controlled to maintain the reaction temperature below 10 °C. This slow, controlled addition is crucial to manage the initial exotherm of the reaction.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, slowly heat the reaction mixture to reflux (approximately 76 °C for PCl₃). The reaction is typically refluxed for several hours. The progress can be monitored by observing the dissolution of the solid paraformaldehyde.

-

Work-up and Purification: After the reaction is complete (as indicated by the formation of a clear solution), allow the mixture to cool to room temperature. The crude product is then purified by fractional distillation under reduced pressure. Collect the fraction boiling at 78-82 °C at 10 mmHg.[4][8]

Causality Behind Experimental Choices:

-

Anhydrous and Inert Conditions: PCl₃ and CMPD are both highly reactive with water. The use of dried reagents and glassware, along with an inert atmosphere, prevents the formation of phosphorous acid, hydrochloric acid, and other byproducts, ensuring a high yield and purity of the desired product.

-

Slow Addition at Low Temperature: The initial reaction between PCl₃ and paraformaldehyde is exothermic. Slow addition at a low temperature prevents a runaway reaction and minimizes the formation of undesirable side products.

-

Reflux: Heating the reaction mixture to reflux ensures that the reaction goes to completion in a reasonable amount of time.

-

Fractional Distillation under Reduced Pressure: CMPD has a relatively high boiling point. Distillation under reduced pressure allows for its purification at a lower temperature, preventing thermal decomposition.

Spectroscopic Analysis

A comprehensive spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show a single signal, a doublet, for the two equivalent protons of the chloromethyl group. The splitting into a doublet is due to coupling with the phosphorus-31 nucleus.

-

¹³C NMR: The carbon-13 NMR spectrum will exhibit a single resonance for the chloromethyl carbon, which will also be split into a doublet due to coupling with the phosphorus-31 nucleus.

-

³¹P NMR: The phosphorus-31 NMR spectrum is a powerful tool for characterizing organophosphorus compounds.[12][13] For CMPD, a single resonance is expected. The chemical shift will be in a region characteristic of phosphonic dichlorides.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the P=O (strong), P-Cl, and C-Cl bonds. A strong band around 1250-1300 cm⁻¹ is indicative of the P=O stretching vibration.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+). Due to the presence of three chlorine atoms, a characteristic isotopic pattern (M, M+2, M+4, M+6) will be observed, which is a definitive indicator of the number of chlorine atoms in the molecule.[14] Fragmentation will likely involve the loss of chlorine atoms and the chloromethyl group.

Applications in Research and Development

This compound is a versatile reagent with applications in various fields of chemical research and industry.

-

Synthesis of Phosphonate Esters: As a key precursor, CMPD is widely used in the synthesis of chloromethylphosphonate esters through reactions with various alcohols. These esters are valuable intermediates in Horner-Wadsworth-Emmons reactions for the synthesis of alkenes.

-

Flame Retardants: Organophosphorus compounds are well-known for their flame-retardant properties. CMPD is used in the synthesis of novel flame retardants that can be incorporated into polymers to enhance their fire resistance.[15][16] The phosphorus-containing moieties act in both the condensed and gas phases to inhibit combustion.

-

Pharmaceutical and Agrochemical Synthesis: The phosphonomethyl group is a key structural feature in some biologically active molecules. CMPD can be used as a starting material for the synthesis of phosphonate analogues of natural products and other compounds with potential pharmaceutical or agrochemical applications.[10]

Safety, Handling, and Storage

This compound is a corrosive and toxic compound that requires careful handling.[1]

-

Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat.[4][6]

-

Handling: Due to its reactivity with moisture, handle CMPD under an inert atmosphere using syringe and cannula techniques.[3][5] Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1]

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[1][4] The storage area should be designated for corrosive and water-reactive materials.

-

Spill and Disposal: In case of a spill, absorb the material with a non-combustible absorbent material and dispose of it as hazardous waste. Do not use water to clean up spills.[1] All waste containing CMPD must be disposed of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and highly reactive organophosphorus compound with significant applications in organic synthesis. Its utility stems from the electrophilic nature of the phosphorus center and the reactivity of the P-Cl bonds. A thorough understanding of its physical and chemical properties, coupled with strict adherence to safe handling procedures, is paramount for its effective and safe use in the laboratory and in industrial processes. This guide has provided a detailed overview to assist researchers and professionals in harnessing the synthetic potential of this important chemical intermediate.

References

-

METHYLPHOSPHONIC-ACID-DICHLORIDE - SpectraBase. [Link]

-

A Study of the Reaction of Phosphorus Trichloride with Paraformaldehyde in the Presence of Carboxylic Acids - Taylor & Francis Online. [Link]

-

METHYLPHOSPHONIC-ACID-DICHLORIDE - SpectraBase. [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]

-

Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. [Link]

-

Synthetic Applications of Dialkyl (Chloromethyl)phosphonates and N,N,N',N'-Tetraalkyl(chloromethyl)phosphonic Diamides. - PubMed. [Link]

-

INVESTIGATIONS OF ORGANIC PHOSPHORUS COMPOUNDS. REPORT NO AV; REACTION OF FORMALDEHYDE WITH PHOSPHORUS TRICHLORIDE - CIA. [Link]

-

ORGANIC PHOSPHORUS COMPOUNDS: II: PREPARATION OF CHLOROMETHANEPHOSPHONYL DICHLORIDE - Canadian Science Publishing. [Link]

-

Use of methylphosphonic dichloride for the synthesis of oligonucleoside methylphosphonates - PMC - NIH. [Link]

-

31 Phosphorus NMR. [Link]

-

Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]

-

mass spectra - the M+2 peak - Chemguide. [Link]

-

The 1 H, 13 C and 31 P NMR chemical shifts (δ, ppm) and coupling... - ResearchGate. [Link]

-

Phosphorus trichloride - Wikipedia. [Link]

-

METHYLPHOSPHONIC-ACID-DICHLORIDE - Optional[31P NMR] - Chemical Shifts - SpectraBase. [Link]

-

How does phosphorus trichloride react with different organic and inorganic compounds? [Link]

-

Dichloromethylphosphine - Optional[31P NMR] - Chemical Shifts - SpectraBase. [Link]

-

(Trichloromethyl)dichlorophosphine - ResearchGate. [Link]

-

Michaelis–Arbuzov reaction - Wikipedia. [Link]

-

Synthesis of a novel phosphonate flame retardant and its application in epoxy resins. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

Methylphosphonyl dichloride - Wikipedia. [Link]

-

Use of Methylphosphonic Dichloride for the Synthesis of Oligonucleoside ... - PubMed - NIH. [Link]

-

Recent Developments in Organophosphorus Flame Retardants Containing P-C Bond and Their Applications - NIH. [Link]

-

31-P NMR SPECTROSCOPY | PDF - Slideshare. [Link]

-

Eco-friendly Synthesis of Novel Phosphorus Flame Retardants for Multiple Purposes - Periodica Polytechnica. [Link]

-

Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. [Link]

-

Electron Impact Fragmentations of Chlorinated Organophosphorus Pesticides Jongki Hong - kchem.org. [Link]

- US4871486A - Process for making methylphosphonic dichloride - Google P

- CN105669748A - Synthesis method of methyl phosphorus dichloride - Google P

-

Synthesis of a Novel Flame Retardant Containing Phosphorus, Nitrogen, and Silicon and Its Application in Epoxy Resin - NIH. [Link]

-

CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR) - CHEMISTRY 1000. [Link]

-

A note on the preparation of chloro‐dialkylphosphines - ResearchGate. [Link]

Sources

- 1. cia.gov [cia.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Pyrophoric Materials | Division of Research Safety | Illinois [drs.illinois.edu]

- 4. cmu.edu [cmu.edu]

- 5. Pyrophoric and Water-Reactive Chemical Safety – Lab Coat Selection, Use, and Care at MIT [labcoats.mit.edu]

- 6. ehs.yale.edu [ehs.yale.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthetic Applications of Dialkyl (Chloromethyl)phosphonates and N,N,N',N'-Tetraalkyl(chloromethyl)phosphonic Diamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 13. nmr.oxinst.com [nmr.oxinst.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. researchgate.net [researchgate.net]

- 16. Recent Developments in Organophosphorus Flame Retardants Containing P-C Bond and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

Chloromethylphosphonic dichloride molecular structure and formula

An In-Depth Technical Guide to the Molecular Structure and Chemistry of Chloromethylphosphonic Dichloride

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and chemical synthesis. It delves into the core molecular characteristics, spectroscopic identity, and synthetic pathways of this compound (CMPD), a reactive intermediate pivotal in various industrial and pharmaceutical applications. The content herein is structured to provide not just data, but a causal understanding of the compound's properties and handling.

Core Identity and Molecular Structure

This compound, registered under CAS Number 1983-26-2, is a key organophosphorus compound. Its significance lies in the unique combination of a chloromethyl group and a highly reactive phosphonic dichloride moiety, making it a potent electrophile for synthetic transformations.[1]

Molecular Formula and Structural Representation

The empirical and molecular formula for CMPD is CH₂Cl₃OP .[1][2] A more descriptive linear formula, ClCH₂P(O)Cl₂ , better illustrates the connectivity of the atoms, showing a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a chloromethyl group and two chlorine atoms.[3][4]

The three-dimensional arrangement around the phosphorus atom is tetrahedral. This geometry is fundamental to its reactivity, influencing steric access to the electrophilic phosphorus center.

Caption: Molecular structure of this compound.

Physicochemical and Identification Data

Quantitative data and key identifiers for CMPD are summarized below. These parameters are essential for its unambiguous identification and for predicting its behavior in various physical and chemical processes.

| Property | Value | Reference(s) |

| CAS Number | 1983-26-2 | [1][2][3] |

| Molecular Formula | CH₂Cl₃OP | [1][2][5] |

| Molecular Weight | 167.36 g/mol | [2][3][6] |

| IUPAC Name | chloro(dichlorophosphoryl)methane | [5] |

| Appearance | Colorless to pale yellow clear liquid | [1][7] |

| Density | 1.638 g/mL at 25 °C | [7][8] |

| Boiling Point | 78-82 °C at 10-13 hPa | [7][8] |

| Refractive Index | n20/D 1.497 | [8] |

| SMILES String | ClCP(Cl)(Cl)=O | [3][8] |

| InChI Key | FZXSSJIKXCFPDP-UHFFFAOYSA-N | [1][3] |

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis provides an empirical validation of the molecular structure. For a molecule like CMPD, a combination of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) is required for full characterization.

Infrared (IR) Spectroscopy

The IR spectrum of CMPD is characterized by strong absorptions corresponding to its key functional groups. Analysis of a reference spectrum reveals the following critical peaks:

-

P=O Stretch: A strong, sharp absorption is expected in the region of 1250-1300 cm⁻¹. This is a hallmark of the phosphoryl group.

-

P-Cl Stretch: Absorptions corresponding to the phosphorus-chlorine bonds typically appear in the 450-600 cm⁻¹ range.

-

C-Cl Stretch: The chloromethyl group will exhibit a C-Cl stretching vibration, typically found between 600-800 cm⁻¹.

-

C-H Stretch: Absorptions for the methylene (CH₂) group protons will be observed just below 3000 cm⁻¹.

An available transmission IR spectrum for this compound confirms these features, validating the presence of the core functional groups.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and phosphorus environments within the molecule.

-

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to be simple. The two chemically equivalent protons of the chloromethyl group (Cl-CH₂-P) would give rise to a single resonance. Due to the electronegativity of the adjacent chlorine atom and the P(O)Cl₂ group, this signal would be shifted significantly downfield. Furthermore, this signal should appear as a doublet due to spin-spin coupling with the single ³¹P nucleus (²JPH coupling).

-

³¹P NMR Spectroscopy (Predicted): Phosphorus-31 NMR is a highly diagnostic tool for organophosphorus compounds.[9] In a proton-decoupled ³¹P NMR spectrum, CMPD is expected to show a single, sharp resonance. The chemical shift would be in the region characteristic of phosphonic dichlorides, providing direct evidence of the phosphorus oxidation state and its chemical environment.[9][10]

The following is a self-validating protocol for obtaining a high-quality ³¹P NMR spectrum of CMPD.

-

Sample Preparation (Causality: Purity and Concentration):

-

Due to the compound's extreme reactivity with water, all glassware (NMR tube, pipette) must be rigorously oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

-

Prepare a solution of ~30-50 mg of CMPD in approximately 0.6 mL of a dry, deuterated solvent (e.g., CDCl₃, C₆D₆). The choice of a dry solvent is critical to prevent hydrolysis, which would lead to the appearance of spurious signals and sample degradation.[7]

-

Transfer the solution to the NMR tube under an inert atmosphere and cap securely.

-

-

Spectrometer Setup (Causality: Signal Optimization):

-

The experiment should be run on a high-resolution NMR spectrometer.

-

Use an external reference standard of 85% H₃PO₄, setting its chemical shift to 0 ppm.[11]

-

Acquire a standard one-pulse ³¹P experiment with proton decoupling. The decoupling removes P-H coupling, resulting in a sharp singlet for simplified analysis.[9]

-

-

Data Acquisition (Causality: Signal-to-Noise):

-

Pulse Angle: Use a 30-45° pulse width to allow for a shorter relaxation delay between scans.

-

Relaxation Delay (d1): A delay of 2-5 seconds is generally sufficient.

-

Number of Scans: Accumulate 128 to 512 scans to achieve an adequate signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern. For CMPD (MW: 167.36 g/mol ), the electron ionization (EI) mass spectrum is expected to show:

-

Molecular Ion Peak (M⁺): A cluster of peaks around m/z 166, 168, and 170, reflecting the isotopic distribution of the three chlorine atoms (³⁵Cl and ³⁷Cl). The relative intensities of this cluster would be a key diagnostic feature.

-

Key Fragments: Common fragmentation pathways would include the loss of a chlorine radical (M-Cl)⁺, loss of the chloromethyl radical (M-CH₂Cl)⁺, and other subsequent fragmentations, providing corroborative structural evidence.

Synthesis, Reactivity, and Handling

Synthetic Approaches

While detailed industrial synthesis protocols are often proprietary, a procedure for preparing this compound from common starting materials has been developed for both laboratory and industrial settings.[2] The fundamental chemistry for forming phosphonic dichlorides involves the chlorination of a suitable precursor, such as the corresponding phosphonic acid or one of its esters.

A plausible and widely used method for this type of transformation is the reaction of a phosphonate ester with a strong chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[12] The reaction must be conducted under strictly anhydrous conditions to prevent the immediate hydrolysis of the product.

Caption: Generalized workflow for the synthesis of CMPD.

Chemical Reactivity

The chemistry of CMPD is dominated by the highly electrophilic phosphorus atom. The two P-Cl bonds are labile and readily undergo nucleophilic substitution.

-

Hydrolysis: CMPD reacts vigorously and exothermically with water and other protic nucleophiles (e.g., alcohols, amines). This reaction cleaves the P-Cl bonds to form chloromethylphosphonic acid and hydrochloric acid.[7] This high sensitivity to moisture is the most critical factor in its handling and storage.

-

Nucleophilic Substitution: It serves as a precursor for a wide range of other organophosphorus compounds. For example, reaction with alcohols yields phosphonate esters, while reaction with amines can produce phosphonamidates.

Safe Handling and Storage

The high reactivity of CMPD necessitates stringent safety protocols.

-

Hazard Profile: The compound is classified as corrosive and causes severe skin burns and eye damage.[5] Inhalation may cause respiratory irritation.[5][13] Its reaction with water produces corrosive HCl gas.[7]

-

Handling: Always handle CMPD in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical safety goggles with a face shield, is mandatory.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, segregated from water, alcohols, bases, and oxidizing agents. The container should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis from atmospheric moisture.[7]

Applications in Research and Development

The utility of this compound stems from its role as a versatile synthetic building block. It is an intermediate in the production of:

-

Flame Retardants: Used to incorporate phosphorus into polymer backbones, imparting flame-retardant properties.[3]

-

Agrochemicals and Pharmaceuticals: Serves as a precursor for more complex molecules with biological activity.[1]

-

Lubricants and Ion-Exchange Resins: Its derivatives are used to create specialized materials with enhanced performance characteristics.[3]

For drug development professionals, CMPD and its derivatives are of interest for creating phosphonate analogues of biologically important phosphates, which can act as enzyme inhibitors or therapeutic agents.

References

-

Optimal conditions for preparing this compound. (2025). ResearchGate. [Link]

-

Phosphonic dichloride, P-(chloromethyl)-. (n.d.). PubChem. [Link]

-

Methylphosphonyl dichloride. (n.d.). Wikipedia. [Link]

-

This compound 97 1983-26-2. (n.d.). MilliporeSigma. [Link]

-

31 Phosphorus NMR. (n.d.). nmr-analysis.com. [Link]

-

METHYLPHOSPHONIC-ACID-DICHLORIDE. (n.d.). SpectraBase. [Link]

-

NMR Spectroscopy :: 31P NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

-

P-(Chloromethyl)phosphonic acid. (n.d.). PubChem. [Link]

-

Phosphonic dichloride, P-(chloromethyl)- | CH2Cl3OP | CID 74799. (n.d.). PubChem. [Link]

-

Oxirane, (chloromethyl)-. (n.d.). NIST WebBook. [Link]

-

(Di)chlorination of phosphonic acid ester. (2024). Chemistry Stack Exchange. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. spectrabase.com [spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Methylphosphonyl dichloride - Wikipedia [en.wikipedia.org]

- 8. H-1 NMR Spectrum [acadiau.ca]

- 9. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. benchchem.com [benchchem.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Methylphosphonyl dichloride [webbook.nist.gov]

A Comprehensive Technical Guide to the Synthesis of Chloromethylphosphonic Dichloride from Paraformaldehyde

Abstract

Chloromethylphosphonic dichloride (CMPD) is a pivotal intermediate in organophosphorus chemistry, serving as a precursor for a diverse range of compounds, including flame retardants, agrochemicals, and pharmaceutical agents. This technical guide provides an in-depth exploration of its synthesis from paraformaldehyde and phosphorus trichloride (PCl₃). The narrative focuses on the underlying reaction mechanism, a detailed, field-tested experimental protocol, rigorous safety procedures, and robust analytical methods for product characterization. Designed for researchers, chemists, and professionals in drug development, this document synthesizes theoretical principles with practical, validated methodologies to ensure a comprehensive and authoritative understanding of the synthesis process.

Introduction: Significance of this compound

Organophosphorus compounds are a cornerstone of modern chemical synthesis, with applications spanning multiple industries. Within this class, this compound (ClCH₂P(O)Cl₂) stands out as a versatile and highly reactive building block. Its dual chloride functionalities attached to the phosphorus atom allow for facile substitution reactions, enabling the construction of complex phosphonates, phosphonic acids, and their derivatives. The chloromethyl group provides an additional site for nucleophilic substitution, further expanding its synthetic utility. The seminal work by Kabachnik and Shepeleva in 1951 laid the groundwork for a direct and effective synthesis method, which, despite its operational challenges, remains a fundamental process in organophosphorus chemistry.[1]

The Core Synthesis: Reaction Mechanism and Theory

The synthesis of this compound is achieved through the high-temperature reaction of paraformaldehyde with an excess of phosphorus trichloride.[1][2] While the precise mechanism is complex and subject to rigorous reaction conditions, it is understood to proceed through several key stages.

Initially, the depolymerization of paraformaldehyde provides formaldehyde, which then reacts with phosphorus trichloride. It has been proposed that the reaction involves the formation of chloro-substituted esters of phosphorous acid as intermediates.[1] These intermediates subsequently undergo rearrangement and further reaction under harsh thermal conditions (typically in a sealed, high-pressure environment) to yield the final, stable product, this compound. The use of a molar excess of PCl₃ is crucial to drive the reaction to completion and minimize the formation of polymeric byproducts.

The overall, simplified reaction can be represented as:

(CH₂O)n + PCl₃ (excess) → ClCH₂P(O)Cl₂

The reaction is typically performed without a solvent and requires significant thermal energy to overcome the activation barrier.

Caption: Simplified reaction pathway for CMPD synthesis.

Field-Validated Experimental Protocol

This protocol is based on established literature methods and is designed for execution by trained professionals in a controlled laboratory setting.[1][2] The causality behind each step is critical: the use of an autoclave is mandated by the high temperatures and pressures required, and the two-stage distillation is essential for separating the product from the volatile excess reactant and any high-boiling impurities.

Reagents, Materials, and Equipment

| Item | Specification | Purpose |

| Reagents | ||

| Paraformaldehyde | Dry, powder | Source of formaldehyde |

| Phosphorus Trichloride (PCl₃) | ≥99% purity | Primary reactant and solvent |

| Equipment | ||

| Autoclave / High-Pressure Reactor | Stainless steel or Hastelloy, with pressure gauge and thermocouple | To contain the high-pressure, high-temperature reaction |

| Distillation Apparatus | All-glass, with vacuum adapter and fractionating column | For purification of the product |

| Vacuum Pump | Capable of reaching <10 mmHg | To enable low-temperature distillation |

| Heating Mantle & Stirrer | For controlled heating of reactor and distillation flask | |

| Schlenk Line / Inert Gas Setup | Dry Nitrogen or Argon | To handle moisture-sensitive reagents and products |

Step-by-Step Synthesis Procedure

Warning: This procedure involves highly hazardous materials and must be performed inside a certified chemical fume hood with all appropriate personal protective equipment.

-

Reactor Charging: In a dry environment, charge the autoclave with dry paraformaldehyde (1.0 gram-mole equivalent). Under an inert atmosphere, add phosphorus trichloride (1.5 gram-moles). A 1.5:1 molar ratio of PCl₃ to formaldehyde monomer units is recommended to ensure PCl₃ is in excess.[1]

-

Reaction Execution: Seal the autoclave securely according to the manufacturer's instructions. Place the autoclave in a heating mantle and begin stirring. Heat the mixture to 235-250°C.[1] Maintain this temperature for approximately 10 hours. The internal pressure will rise significantly; monitor the pressure gauge to ensure it remains within the safe operating limits of the reactor.

-

Cooling and Depressurization: After the reaction period, turn off the heating and allow the autoclave to cool completely to room temperature (over several hours or overnight). Once cooled, carefully and slowly vent the excess pressure in the fume hood.

-

Work-up and Purification:

-

Step A: Removal of Excess PCl₃: Carefully transfer the crude reaction mixture to a round-bottom flask suitable for distillation. Assemble a distillation apparatus and distill off the unreacted phosphorus trichloride (boiling point ~76°C) under a low vacuum.[1]

-

Step B: Vacuum Distillation of Product: Once the excess PCl₃ is removed, increase the vacuum (<15 mmHg). The product, this compound, is then collected by vacuum distillation.[1][3] The fraction boiling at 78-85°C at 10-13 mmHg is the desired product.[1][3] This two-step distillation is a self-validating purification; the clear separation of fractions based on boiling points confirms the removal of the starting material before the product is isolated.

-

Yields of approximately 60% of the theoretical maximum can be expected with this method.[1]

Caption: Step-by-step workflow for the synthesis of CMPD.

Mandatory Safety Protocols: A Self-Validating System

The paramount importance of safety in this synthesis cannot be overstated. Phosphorus trichloride is highly toxic, corrosive, and reacts violently with water to release HCl gas.[4][5][6] The product, CMPD, is also corrosive and harmful.[3] A robust safety protocol is a self-validating system where adherence to each step mitigates inherent risks.

-

Personal Protective Equipment (PPE): A full-face shield, splash goggles, a fire-retardant laboratory coat, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber) are mandatory.[6][7] An air-supplying respirator may be required depending on the scale and engineering controls.[6]

-

Engineering Controls: All operations must be conducted in a high-performance chemical fume hood.[5] A dry environment is critical; all glassware must be oven-dried, and the reaction should be run under an inert atmosphere.[4]

-

Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible.[7] A Class D fire extinguisher (for reactive metals) or dry sand should be available for fire suppression; DO NOT USE WATER .[4][7]

-

Spill Management: Spills should be covered with dry sand or an inert absorbent.[4][5] The area should be evacuated, and cleanup performed only by trained personnel wearing appropriate PPE.

-

Waste Disposal: All waste, including residual material in the reactor and distillation flask, must be treated as hazardous. Quench reactive residues slowly and carefully with a non-reactive solvent before neutralization and disposal according to institutional guidelines.

Caption: Logical flow of hazard identification and control.

Product Characterization and Quality Control

Confirming the identity and purity of the synthesized this compound is essential. The following methods provide a comprehensive analytical profile.

| Parameter | Method | Expected Result | Reference |

| Physical Properties | Visual Inspection | Colorless, mobile liquid that fumes in air. | [1] |

| Boiling Point | 78-82 °C at 10 mmHg | [3] | |

| Refractive Index (n20/D) | ~1.497 | [3] | |

| Density (g/mL at 25°C) | ~1.638 | [3] | |

| Spectroscopic Identity | ³¹P NMR | A single resonance characteristic of phosphonic dichlorides. The chemical shift for similar structures like methylphosphonic dichloride is around +45 ppm. | [8][9][10] |

| ¹H NMR | A doublet in the region of 3.5-4.5 ppm, due to coupling with the phosphorus atom (²J(P,H)). | [11] | |

| Purity Analysis | Gas Chromatography (GC) | A single major peak indicating high purity. | [12] |

The combination of matching physical constants with the expected spectroscopic signatures provides authoritative validation of the product's identity and purity.

Conclusion

The synthesis of this compound from paraformaldehyde and phosphorus trichloride is a powerful, albeit challenging, transformation in organophosphorus chemistry. Success hinges on a deep understanding of the reaction's demanding conditions, meticulous execution of the experimental protocol, and an unwavering commitment to safety. This guide provides the foundational knowledge and practical framework for researchers to approach this synthesis with expertise and confidence. The methodologies described herein, from reaction setup to final characterization, constitute a self-validating system designed to ensure both the integrity of the scientific outcome and the safety of the practitioner.

References

-

chloromethylphosphonothioic dichloride - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

-

Phosphorus Trichloride | Office of Environmental Health and Safety . Princeton University. Available at: [Link]

-

Phosphorus trichloride - Product Safety Assessment . Lanxess. Available at: [Link]

-

Common Name: PHOSPHORUS TRICHLORIDE HAZARD SUMMARY . NJ.gov. Available at: [Link]

-

INVESTIGATIONS OF ORGANIC PHOSPHORUS COMPOUNDS. REPORT NO AV; REACTION OF FORMALDEHYDE WITH PHOSPHORUS TRICHLORIDE . Central Intelligence Agency. Available at: [Link]

-

NIOSH Pocket Guide to Chemical Hazards - Phosphorus trichloride . Centers for Disease Control and Prevention. Available at: [Link]

-

Optimal conditions for preparing this compound . ResearchGate. Available at: [Link]

-

ORGANIC PHOSPHORUS COMPOUNDS: II: PREPARATION OF CHLOROMETHANEPHOSPHONYL DICHLORIDE . Canadian Science Publishing. Available at: [Link]

-

METHYLPHOSPHONIC-ACID-DICHLORIDE - Optional[31P NMR] - Chemical Shifts . SpectraBase. Available at: [Link]

-

ORGANIC PHOSPHORUS COMPOUNDS: II: PREPARATION OF CHLOROMETHANEPHOSPHONYL DICHLORIDE | Semantic Scholar . Semantic Scholar. Available at: [Link]

-

Synthesis and Properties of Some Derivatives of Chloromethylphosphonic and Bis(Chloromethyl) Phosphinic Acids | Semantic Scholar . Semantic Scholar. Available at: [Link]

-

The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry . MDPI. Available at: [Link]

-

Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies . Oxford Instruments. Available at: [Link]

-

Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents . National Institutes of Health. Available at: [Link]

-

Major intermediates in organophosphate synthesis (PCl3, POCl3, PSCl3, and their diethyl esters) are anticholinesterase agents directly or on activation . PubMed. Available at: [Link]

-

NMR Spectroscopy :: 31P NMR Chemical Shifts . University of Wisconsin-Madison. Available at: [Link]

-

The Kabachnik–Fields Reaction: Mechanism and Synthetic Use . National Institutes of Health. Available at: [Link]

- CN105669748A - Synthesis method of methyl phosphorus dichloride. Google Patents.

Sources

- 1. cia.gov [cia.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. This compound 97 1983-26-2 [sigmaaldrich.com]

- 4. ehs.princeton.edu [ehs.princeton.edu]

- 5. chemicalbook.com [chemicalbook.com]

- 6. lanxess.com [lanxess.com]

- 7. nj.gov [nj.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. nmr.oxinst.com [nmr.oxinst.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Data of Chloromethylphosphonic Dichloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chloromethylphosphonic dichloride (ClCH₂P(O)Cl₂), a reactive organophosphorus compound, serves as a critical intermediate in the synthesis of a diverse range of molecules, including flame retardants and pharmacologically active agents. A thorough understanding of its spectroscopic properties is fundamental for reaction monitoring, quality control, and structural elucidation. This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering field-proven insights for professionals in research and development.

Molecular Structure and Spectroscopic Correlation

The chemical structure of this compound, with its phosphoryl group, two chlorine atoms attached to the phosphorus, and a chloromethyl group, gives rise to a distinct and predictable spectroscopic signature. Each analytical technique probes different aspects of this structure, providing complementary information for unambiguous identification.

Caption: Ball-and-stick model of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Probe

NMR spectroscopy provides detailed information about the chemical environment of ¹H, ¹³C, and ³¹P nuclei within the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by a single resonance, a doublet, arising from the two equivalent protons of the chloromethyl group. The downfield chemical shift is a consequence of the deshielding effects of the adjacent electronegative chlorine atom and the phosphoryl group. The splitting into a doublet is due to coupling with the phosphorus-31 nucleus.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum displays a single resonance for the chloromethyl carbon. This peak appears as a doublet due to one-bond coupling with the phosphorus-31 nucleus. The chemical shift is influenced by the attached chlorine and phosphorus atoms.

³¹P NMR Spectroscopy

The phosphorus-31 NMR spectrum is a powerful tool for characterizing organophosphorus compounds. For this compound, a single resonance is observed. This signal is split into a triplet due to coupling with the two equivalent protons of the chloromethyl group.

Table 1: Summary of NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | Varies with solvent | Doublet | ~12-15 (²JP-H) | ClC H₂P(O)Cl₂ |

| ¹³C | Varies with solvent | Doublet | ~100-110 (¹JP-C) | C lCH₂P(O)Cl₂ |

| ³¹P | ~32-35 (vs. 85% H₃PO₄) | Triplet | ~12-15 (²JP-H) | ClCH₂P (O)Cl₂ |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is instrumental in identifying the characteristic functional groups present in this compound. The spectrum is dominated by strong absorptions corresponding to the P=O and P-Cl bonds.

An In-Depth Technical Guide to Chloromethylphosphonic Dichloride for Scientific Professionals

Foreword: Unveiling a Key Synthetic Building Block

Chloromethylphosphonic dichloride is a highly reactive organophosphorus compound that serves as a crucial intermediate in the synthesis of a diverse array of molecules. Its trifunctional nature—possessing two reactive P-Cl bonds and a C-Cl bond—renders it a versatile building block for chemists in agrochemical, materials science, and pharmaceutical research. This guide provides an in-depth exploration of its chemical identity, synthesis, reactivity, and safe handling, with a focus on its practical application in a laboratory setting for researchers, scientists, and drug development professionals. The aim is to move beyond a simple recitation of facts to an expert-level synthesis of its properties and utility, grounded in established chemical principles.

Nomenclature and Identification: A Multifaceted Identity

Precise identification of chemical reagents is paramount for reproducible and safe experimentation. This compound is known by a variety of synonyms and identifiers across different chemical databases and suppliers. Understanding these alternative names is crucial for comprehensive literature searches and procurement.

The most common and formal names include (Chloromethyl)phosphonic dichloride and its IUPAC name, chloro(dichlorophosphoryl)methane .[1][2] A comprehensive list of synonyms is provided in Table 1 for ease of reference.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value | Source(s) |

| CAS Number | 1983-26-2 | [3][4][5][6] |

| EC Number | 217-848-4 | [4][6] |

| Linear Formula | ClCH₂P(O)Cl₂ | [4][6] |

| Molecular Formula | CH₂Cl₃OP | [3][5] |

| Molecular Weight | 167.36 g/mol | [3][4][5][6] |

| IUPAC Name | chloro(dichlorophosphoryl)methane | [1][2] |

| Synonyms | (Chloromethyl)phosphonic acid dichloride, (Chloromethyl)phosphonoyl dichloride, (Chloromethyl)phosphoryl dichloride, Chloromethanephosphonic acid dichloride, Chloromethanephosphonic dichloride, Chloromethyl dichlorophosphine oxide, Chloromethylphosphonyl dichloride, Dichloro(chloromethyl)phosphine oxide, P-(Chloromethyl)phosphonic dichloride, Phosphonic dichloride, (chloromethyl)- | [4][7][8] |

| Beilstein/REAXYS | 969707 | [4][6] |

| PubChem CID | 74799 | [1] |

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a reagent's physical and spectral properties is fundamental to its use in synthesis and for quality control. This compound is a colorless to pale yellow liquid at room temperature.[7] It is a dense liquid, with a density of approximately 1.638 g/mL at 25 °C.[4][6] Key physical properties are summarized in Table 2.

Table 2: Physical Properties of this compound

| Property | Value | Source(s) |

| Form | Liquid | [4][6] |

| Boiling Point | 78-82 °C at 10 mmHg | [4][6] |

| Density | 1.638 g/mL at 25 °C | [4][6] |

| Refractive Index (n20/D) | 1.497 | [4][6] |

Spectroscopic Characterization

-

1H NMR: The proton NMR spectrum is expected to show a doublet for the methylene (CH₂) protons. The chemical shift will be significantly downfield due to the electron-withdrawing effects of the chlorine atom and the dichlorophosphoryl group. The key feature will be the coupling to the phosphorus-31 nucleus, resulting in a doublet with a characteristic two-bond coupling constant (²JP-H).

-

13C NMR: The carbon-13 NMR spectrum will display a single signal for the chloromethyl carbon. This signal will also be a doublet due to one-bond coupling with the phosphorus-31 nucleus (¹JP-C), a feature that is highly diagnostic.

-

31P NMR: As an organophosphorus compound, phosphorus-31 NMR is the most definitive spectroscopic technique for its characterization. The spectrum will exhibit a single resonance. For the analogous methylphosphonic dichloride, the ³¹P chemical shift is reported to be in the phosphonate region.[1][9]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands. A strong band corresponding to the phosphoryl (P=O) stretch is expected. Other significant absorptions will include those for the C-Cl and P-Cl bonds.

Synthesis of this compound

The synthesis of this compound can be approached through several routes, primarily involving the formation of the P-C bond and subsequent chlorination. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Synthesis from Paraformaldehyde and Phosphorus Trichloride

A direct and historically significant method involves the high-temperature reaction of paraformaldehyde with phosphorus trichloride.[10] This reaction is typically performed in a sealed autoclave at elevated temperatures (e.g., 250 °C).

Caption: High-temperature synthesis of CMPD.

This method forms the P-C bond and the dichlorophosphoryl group in a single, albeit harsh, step. The mechanism is complex but is thought to involve the initial formation of an adduct between formaldehyde and PCl₃.

Chlorination of Hydroxymethanephosphonic Acid

A two-step approach involves the initial synthesis of hydroxymethanephosphonic acid, which is then chlorinated to yield the desired product.[10]

-

Step 1: Synthesis of Hydroxymethanephosphonic Acid: This can be achieved by reacting paraformaldehyde with phosphorus trichloride followed by hydrolysis of the resulting complex.

-

Step 2: Chlorination: The hydroxymethanephosphonic acid is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂), often in the presence of a catalyst like pyridine, to convert the hydroxyl groups to chlorides.

Caption: Two-step synthesis via chlorination.

This method offers milder conditions for the chlorination step compared to the high-temperature, one-pot synthesis. The use of thionyl chloride is a standard laboratory procedure for converting carboxylic and phosphonic acids to their corresponding acid chlorides.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its nature as a potent trifunctional electrophile. The phosphorus center is highly susceptible to nucleophilic attack, and the chloromethyl group can also participate in substitution reactions.

Nucleophilic Substitution at Phosphorus

The two P-Cl bonds are highly reactive towards a wide range of nucleophiles, including alcohols, phenols, amines, and thiols. This reactivity is the cornerstone of its application in synthesis.

Reaction with Alcohols: In the presence of an alcohol (ROH), this compound readily undergoes alcoholysis to form the corresponding dialkyl chloromethylphosphonate esters.[11] This reaction typically proceeds rapidly and is often carried out in the presence of a base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct.

Caption: Synthesis of phosphonate esters.

This reaction is fundamental to accessing a wide variety of phosphonate esters, which are themselves valuable synthetic intermediates, for example, in the Horner-Wadsworth-Emmons reaction.

Applications in Drug Development and Agrochemicals

This compound and its derivatives are important precursors in the synthesis of biologically active molecules.

-

Antiviral Agents: Phosphonates are well-known bioisosteres of phosphates and are incorporated into many antiviral drugs. This compound serves as a key reagent in the synthesis of phosphonate-containing nucleoside and nucleotide analogs. For instance, it is a reported reagent in the synthesis of derivatives of ganciclovir, an important antiviral medication used to treat cytomegalovirus (CMV) infections.[3] The phosphonate moiety can improve the pharmacokinetic properties of the parent nucleoside.

-

Agrochemicals: The synthesis of various herbicides and pesticides relies on organophosphorus chemistry. This compound can be used to introduce the phosphonomethyl group into larger molecules to create active agrochemical agents.

-

Flame Retardants: Organophosphorus compounds are widely used as flame retardants in polymers. The reaction of this compound with diols can lead to the formation of phosphorus-containing polyesters, which exhibit flame-retardant properties.[12]

Experimental Protocols: A Practical Approach

The following section provides illustrative, step-by-step methodologies for common transformations involving this compound. These are intended as a guide and should be adapted based on the specific substrate and laboratory conditions.

General Protocol for the Synthesis of Dialkyl Chloromethylphosphonates

This protocol describes the reaction of this compound with a generic alcohol in the presence of triethylamine.

Materials:

-

This compound

-

Anhydrous alcohol (2.2 equivalents)

-

Anhydrous triethylamine (2.2 equivalents)

-

Anhydrous dichloromethane (or other suitable aprotic solvent)

-

Nitrogen or Argon atmosphere

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the anhydrous alcohol and anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add the anhydrous triethylamine to the alcohol solution.

-

In a separate, dry container, dissolve the this compound in anhydrous dichloromethane.

-

Slowly add the this compound solution to the stirred alcohol/triethylamine mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC or GC-MS analysis indicates the consumption of the starting material.

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Caption: Workflow for phosphonate ester synthesis.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate safety precautions by trained personnel.

Hazards:

-

Respiratory Irritant: May cause respiratory irritation upon inhalation.[4][5]

-

Reactive with Water: Reacts with water, potentially violently, to release hydrogen chloride gas.[4]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Tightly fitting safety goggles and a face shield are mandatory.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and full-body protective clothing are required.

-

Respiratory Protection: All manipulations should be performed in a certified chemical fume hood. If there is a risk of inhalation, a respirator with an appropriate cartridge (e.g., type ABEK) must be used.

Handling and Storage:

-

Keep the container tightly closed and store in a dry, cool, and well-ventilated place, away from moisture and incompatible materials such as strong oxidizing agents, alcohols, and bases.[4]

-

Never allow the product to come into contact with water during storage or handling.[4]

-

Use only under an inert atmosphere (e.g., nitrogen or argon).

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion: A Versatile Tool for the Expert Chemist

This compound, while demanding careful handling, is an undeniably powerful and versatile reagent in the arsenal of the synthetic chemist. Its ability to serve as a precursor to a wide range of phosphonate esters and other organophosphorus compounds makes it a valuable starting point for the synthesis of complex molecules with applications in medicine, agriculture, and materials science. A comprehensive understanding of its nomenclature, properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in advancing scientific research and development.

References

-

PubChem. (n.d.). Phosphonic dichloride, P-(chloromethyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Methylphosphonyl dichloride. In Wikipedia. Retrieved from [Link]

-

SpectraBase. (n.d.). METHYLPHOSPHONIC-ACID-DICHLORIDE. Wiley. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 31P - NMR Facility. Department of Chemistry and Biochemistry. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). ORGANIC PHOSPHORUS COMPOUNDS: II: PREPARATION OF CHLOROMETHANEPHOSPHONYL DICHLORIDE. Retrieved from [Link]

-

DataPDF. (n.d.). Synthetic Applications of Dialkyl (Chloromethyl)phosphonates and. Retrieved from [Link]

-

PubChem. (n.d.). Phosphonic dichloride, P-(chloromethyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 1983-26-2 Name: (chloromethyl)phosphonic dichloride. Retrieved from [Link]

-

NIH. (2017, July 11). Recent Developments in Organophosphorus Flame Retardants Containing P-C Bond and Their Applications. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. datapdf.com [datapdf.com]

- 2. NMR Chemical Shifts of Impurities [sigmaaldrich.cn]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. spectrabase.com [spectrabase.com]

- 5. US5359115A - Methods for the synthesis of phosphonate esters - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Selective Esterification of Phosphonic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. 31P [nmr.chem.ucsb.edu]

- 10. experts.umn.edu [experts.umn.edu]

- 11. spectrabase.com [spectrabase.com]

- 12. researchgate.net [researchgate.net]

Reactivity of Chloromethylphosphonic dichloride with nucleophiles

An In-Depth Technical Guide to the Reactivity of Chloromethylphosphonic Dichloride with Nucleophiles

Foreword

This compound, ClCH₂P(O)Cl₂, is a highly reactive organophosphorus compound that serves as a cornerstone in the synthesis of a diverse array of phosphonates. Its dual reactivity, stemming from the electrophilic phosphorus center and the reactive carbon-chlorine bond, makes it a versatile building block for researchers in agrochemistry, materials science, and particularly in drug development, where phosphonate moieties are valued as stable mimics of phosphate esters or as haptens for catalytic antibodies. This guide provides a comprehensive exploration of its reactivity profile with common nucleophiles, grounded in mechanistic principles and supplemented with practical, field-tested protocols. We will dissect the causality behind experimental choices, ensuring that the described methodologies are robust and self-validating.

Core Characteristics and Safety Imperatives

Before engaging with the synthetic utility of this compound, a thorough understanding of its properties and associated hazards is paramount.

Physicochemical Profile

This compound is a colorless liquid with the chemical formula ClCH₂P(O)Cl₂.[1] Its defining feature is a central pentavalent phosphorus atom double-bonded to an oxygen atom and single-bonded to a chloromethyl group and two chlorine atoms. This arrangement renders the phosphorus atom highly electrophilic and susceptible to nucleophilic attack.

| Property | Value | Source |

| CAS Number | 1983-26-2 | |

| Molecular Formula | CH₂Cl₃OP | [1] |

| Molecular Weight | 167.36 g/mol | [1] |

| Appearance | Colorless clear liquid | [2] |

| Density | 1.638 g/cm³ at 25 °C | [2] |

| Boiling Point | 78 - 82 °C at 10-13 hPa | [2] |

| Refractive Index | n20/D 1.497 |

Critical Safety and Handling Protocols

The high reactivity of this compound necessitates stringent safety protocols. It is classified as a corrosive and toxic substance that reacts violently with water.[3][4]

-

Corrosivity and Toxicity: It causes severe skin burns and eye damage.[2] Inhalation may cause respiratory irritation and is acutely toxic.[2][3]

-

Reactivity with Water: The compound hydrolyzes readily and vigorously in the presence of moisture, releasing corrosive hydrochloric acid (HCl) gas.[2][3] This reaction is highly exothermic and can lead to a dangerous pressure buildup in sealed containers.

-

Handling: All manipulations must be conducted in a well-ventilated fume hood. The use of personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a face shield, goggles, and a lab coat, is mandatory.[4] A type ABEK (EN14387) respirator filter is recommended for handling larger quantities.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from water and incompatible materials such as strong bases and oxidizing agents.[2] The storage class is 8A for combustible corrosive hazardous materials.

-

First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2][4] If inhaled, move the victim to fresh air.[2] If swallowed, do not induce vomiting due to the risk of perforation; have the victim drink water and call a physician immediately.[2][5]

General Mechanistic Principles of Nucleophilic Attack

The reactivity of this compound is dominated by the electron-deficient phosphorus atom. Nucleophiles readily attack this center, leading to the sequential displacement of the two chloride ions, which are excellent leaving groups.

The reaction generally proceeds via a nucleophilic substitution mechanism at a tetrahedral phosphorus center. The addition of the nucleophile can form a transient pentacoordinate intermediate (a trigonal bipyramidal structure), which then collapses by expelling a chloride ion to restore the tetrahedral geometry.

Caption: Sequential substitution of chlorides by nucleophiles.

A secondary, though less common, mode of reactivity involves the chloromethyl group. While the P-Cl bonds are more labile, under certain conditions, particularly after the formation of phosphonate esters, the C-Cl bond can undergo nucleophilic substitution, such as in a subsequent Michaelis-Arbuzov reaction.[6][7]

Reactions with Specific Nucleophile Classes

The outcome of the reaction is highly dependent on the nature of the nucleophile.

Reaction with Alcohols (Alcoholysis)

The reaction with alcohols is a straightforward and widely used method to prepare chloromethylphosphonate esters.[3] The reaction proceeds stepwise, and by controlling the stoichiometry of the alcohol, it is possible to isolate the phosphonochloridate intermediate or proceed to the fully substituted phosphonate diester.